2-[(Methoxycarbonyl)amino]benzoic acid
Overview
Description
2-[(Methoxycarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-[(Methoxycarbonyl)amino]benzoic acid and its derivatives have been studied for their synthesis methods and chemical properties. For example, Wu Hai-juan (2012) explored the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, achieving a yield of up to 67% under optimum conditions (Wu Hai-juan, 2012).
Crystal Structure and Molecular Analysis
- Research by Alvaro B. Onofrio et al. (2006) on a similar compound, N-(2-carboxybenzoyl)-L-leucine methyl ester, provides insights into the crystal structure, showcasing differences in dihedral angles between the carboxyl group and the benzene ring, which are significant in understanding the molecular behavior in different reactions (Alvaro B. Onofrio et al., 2006).
Industrial Scale Synthesis
- In the pharmaceutical industry, derivatives of this compound have been used in the synthesis of therapeutic agents. Yi Zhang et al. (2022) discussed the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).
Application in Polyaniline Doping
- The compound has been used in the field of advanced materials, such as in the doping of polyaniline. C. A. Amarnath and S. Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid for doping polyaniline, impacting the material's conductivity and other properties (C. A. Amarnath & S. Palaniappan, 2005).
Environmental Applications
- J. K. Gunjate et al. (2020) explored the environmental application of the compound, using modified activated carbon for the recovery of cobalt from aqueous solutions. They utilized 2-hydroxy-5-methoxy benzoic acid for the modification of activated carbon, improving its efficiency in removing cobalt ions (J. K. Gunjate et al., 2020).
Antibacterial Applications
- In the field of microbiology, research has been conducted on the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. Jigna Parekh et al. (2005) synthesized various Schiff bases and evaluated their potential as antibacterial agents against medically important bacterial strains (Jigna Parekh et al., 2005).
Pharmaceutical Research
- The derivatives of this compound have been investigated for their potential pharmaceutical applications. For instance, Emmanuel Eimiomodebheki Odion et al. (2021) conducted a study on the synthesis and antibacterial screening of N-benzyl-2-aminobenzoic acid, derived from isatoic anhydride, which has applications in pharmaceuticals (Emmanuel Eimiomodebheki Odion et al., 2021).
Nanotechnology
- In nanotechnology, B. Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including derivatives of this compound, as surfactants for carbon nanotubes. This highlights its potential in creating homogeneous aqueous nanotube dispersions (B. Cousins et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(methoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXNTUDJOJJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284214 | |
Record name | N-Methyl N-carboxyanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-38-8 | |
Record name | NSC36249 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl N-carboxyanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-[(Methoxycarbonyl)amino]benzoic acid methyl ester formed in the reaction of 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole?
A1: The research describes that this compound methyl ester (compound 10 in the study) is formed through the reaction of the kinetic product, 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester (compound 6), with methanol present in the solution. [] This suggests that compound 6 exhibits instability in solution and readily undergoes a reaction with methanol, leading to the formation of compound 10.
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